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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1h-indazole

Cat. No.: B1441080

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1H-indazole

Core Compound Identification and Properties

5-(4-Fluorophenyl)-1H-indazole is a heterocyclic aromatic compound that has garnered
interest within the scientific community, particularly in the fields of medicinal chemistry and
materials science. The indazole core is a privileged scaffold, meaning it is a structural
framework that frequently appears in biologically active compounds, including several marketed
drugs.[1] The addition of a fluorophenyl group at the 5-position can significantly influence the
molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive
candidate for further investigation and development.

This guide provides a comprehensive overview of the essential technical information required
by researchers and drug development professionals to effectively work with this compound.

Table 1: Physicochemical Properties of 5-(4-Fluorophenyl)-1H-indazole
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Property Value Source
CAS Number 885272-86-6 [2]
Molecular Formula Ci3HoFN-2 [2]
Molecular Weight 212.22 g/mol [2]
Boiling Point (Predicted) 401.2 £ 20.0 °C [2]
Density (Predicted) 1.289 + 0.06 g/cm?3 [2]
pKa (Predicted) 13.61 +0.40 [2]

Synthesis and Mechanistic Rationale

The synthesis of 5-aryl-1H-indazoles like 5-(4-Fluorophenyl)-1H-indazole can be achieved
through various modern synthetic methodologies. A prevalent and effective strategy is the
Suzuki cross-coupling reaction. This approach is favored for its high tolerance of functional
groups, generally high yields, and commercially available starting materials.

The proposed synthesis would involve the coupling of a halogenated indazole, such as 5-
bromo-1H-indazole, with a boronic acid derivative, in this case, (4-fluorophenyl)boronic acid.
The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic
cycle.

Experimental Protocol: Suzuki Cross-Coupling
Synthesis

Rationale: The choice of a palladium catalyst like Pd(PPhs)a is based on its proven efficacy in
C-C bond formation. A base, such as sodium carbonate, is crucial for the transmetalation step
of the catalytic cycle. The solvent system (e.g., a mixture of toluene, ethanol, and water) is
selected to ensure the solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

» Reagent Preparation: In a three-necked flask equipped with a condenser and under an inert
nitrogen atmosphere, combine 5-bromo-1H-indazole (1 equivalent), (4-fluorophenyl)boronic
acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).
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e Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water. The volume should be
sufficient to dissolve the reagents upon heating.

o Catalyst Introduction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a4), typically at a loading of 2-5 mol%.

» Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain
vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The
reaction is typically complete within 8-12 hours.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and
extract the agueous phase with an organic solvent like ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel to yield pure 5-(4-Fluorophenyl)-1H-indazole.

Visualization of the Synthetic Workflow
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Caption: Suzuki coupling workflow for the synthesis of 5-(4-Fluorophenyl)-1H-indazole.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of
the synthesized 5-(4-Fluorophenyl)-1H-indazole. A combination of spectroscopic techniques

is employed for this purpose.

Table 2: Expected Spectroscopic Data
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Technique Expected Data

Aromatic protons of the indazole and
fluorophenyl rings would appear in the & 7.0-8.5

1H NMR ppm range. The N-H proton of the indazole ring
would likely appear as a broad singlet at a
higher chemical shift (>10 ppm).

Signals corresponding to the 13 carbon atoms
would be observed, with aromatic carbons
typically appearing in the & 110-150 ppm range.

3¢ NMR yp y app g _ pp _ g
The carbon attached to the fluorine atom will
show a characteristic large C-F coupling

constant.

A single resonance is expected for the fluorine
F NMR .
atom on the phenyl ring.

The high-resolution mass spectrum should show
HRMS (ESI) a molecular ion peak [M+H]* corresponding to

the calculated exact mass of CisHioFN2".

Protocol: Sample Preparation for NMR Analysis

o Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

e Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of
DMSO-ds or CDCIs) in a clean, dry NMR tube. DMSO-ds is often preferred for N-H
containing compounds to clearly observe the exchangeable proton.

o Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

e Analysis: Acquire the tH, 13C, and °F NMR spectra using a high-field NMR spectrometer.

Applications in Research and Development

The indazole scaffold is a cornerstone in drug discovery due to its ability to mimic purine bases
and interact with a wide array of biological targets.[1]
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» Oncology: Many indazole derivatives have been investigated as potent inhibitors of various
protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in
cancer. For example, Axitinib, an indazole-containing drug, is a tyrosine kinase inhibitor used
in cancer therapy.[1] The 5-(4-Fluorophenyl)-1H-indazole structure could serve as a
foundational molecule for developing new kinase inhibitors.

o Anti-inflammatory: Certain indazole-based compounds, like Benzydamine, exhibit anti-
inflammatory properties.[1] This suggests that derivatives of 5-(4-Fluorophenyl)-1H-
indazole could be explored for their potential in treating inflammatory conditions.

o Materials Science: The highly conjugated and chromophoric nature of the indazole ring
makes it suitable for applications in organic electronics, such as in the development of dyes
for dye-sensitized solar cells (DSSCs) or as components of organic light-emitting diodes
(OLEDSs).[3] The fluorine substitution can be used to fine-tune the electronic energy levels of
the material.

Visualization of a Potential Biological Target Pathway
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Caption: Potential inhibitory action of an indazole derivative on a cellular kinase pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(4-Fluorophenyl)-1H-indazole is not available
from the search results, safety protocols can be established based on data for similar
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fluorinated and heterocyclic compounds.[4][5][6][7] It should be handled as a potentially

hazardous chemical.

Table 3: General Safety and Handling Guidelines

Category

Recommendation

Hazard Statements (Anticipated)

May cause skin, eye, and respiratory irritation.

[4][6]

Personal Protective Equipment (PPE)

Wear chemical safety goggles, nitrile gloves,
and a lab coat. Handle in a well-ventilated area

or a chemical fume hood.[4][5]

Handling

Avoid breathing dust, fumes, or vapors. Avoid
contact with skin and eyes. Wash hands

thoroughly after handling.[4][8]

Storage

Store in a tightly-closed container in a cool, dry,
and well-ventilated place away from
incompatible substances like strong oxidizing
agents.[4][5]

Disposal

Dispose of contents and container to an
approved waste disposal plant in accordance

with local, state, and federal regulations.[4]

Conclusion

5-(4-Fluorophenyl)-1H-indazole is a compound with significant potential, stemming from the
proven biological and material properties of the indazole scaffold. Its well-defined structure,

accessible synthesis via methods like Suzuki coupling, and the strategic placement of a

fluorine atom make it a valuable building block for further research. This guide provides the

foundational technical knowledge for scientists to synthesize, characterize, and safely handle

this compound, paving the way for its exploration in drug discovery and advanced materials

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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